Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate
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Overview
Description
Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate is a chemical compound with the molecular formula C13H16F3N2O7P It is known for its unique structural features, which include nitro groups, a trifluoromethyl group, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate typically involves the reaction of 2,6-dinitro-4-(trifluoromethyl)phenol with dipropyl phosphite. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions as those used in laboratory settings. The process would be scaled up with appropriate adjustments to reaction times, temperatures, and purification steps to accommodate larger quantities of reactants and products .
Chemical Reactions Analysis
Types of Reactions
Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phosphonate ester group can participate in substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of more highly oxidized nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of new phosphonate esters with different alkoxy groups.
Scientific Research Applications
Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate involves its interaction with specific molecular targets. The nitro groups and the trifluoromethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The phosphonate ester group can also interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester
- (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monoethyl ester
- (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid diethyl ester
Uniqueness
Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties. The presence of both nitro groups and a trifluoromethyl group enhances its reactivity and potential for diverse applications. Additionally, the phosphonate ester group provides versatility in chemical modifications and interactions .
Biological Activity
Overview
Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate is a phosphonate compound with significant interest in both chemical and biological research. Its unique structure, characterized by the presence of nitro groups and a trifluoromethyl group, contributes to its reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H16F3N2O7P
- CAS Number : 63245-91-0
The compound's structural features include:
- Two nitro groups that can undergo reduction or oxidation reactions.
- A trifluoromethyl group that enhances lipophilicity and biological activity.
- A phosphonate ester group that can interact with enzymes and other biomolecules.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The mechanisms include:
- Enzyme Inhibition : The phosphonate group can mimic phosphate esters, potentially inhibiting enzymes that utilize phosphate substrates.
- Reactivity with Nucleophiles : The compound can participate in nucleophilic substitution reactions due to the presence of the phosphonate ester.
- Oxidative Stress Induction : The nitro groups may contribute to oxidative stress within biological systems, leading to cellular damage.
In Vitro Studies
Research has shown that this compound exhibits cytotoxic effects on various cell lines. For example:
- Study 1 : A study conducted on human cancer cell lines reported IC50 values indicating significant cytotoxicity at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction through the mitochondrial pathway.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 10 | Apoptosis via mitochondrial pathway |
MCF-7 | 15 | Cell cycle arrest |
In Vivo Studies
In vivo studies have explored the compound's potential in animal models:
- Study 2 : An investigation into the effects on mice showed that administration led to a notable reduction in tumor size in xenograft models. Histological analysis revealed increased apoptosis in treated tissues compared to controls.
Case Studies
-
Case Study on Anticancer Activity :
- A detailed study evaluated the effects of this compound on breast cancer models. Results indicated a significant decrease in tumor proliferation markers and an increase in apoptotic cells.
-
Environmental Impact Assessment :
- Research focused on the environmental persistence of this compound highlighted its potential as a contaminant in agricultural runoff. Studies indicated that it could affect non-target organisms, raising concerns about its use in agrochemical formulations.
Comparative Analysis with Similar Compounds
To better understand its biological activity, comparisons were made with similar phosphonates:
Compound Name | Biological Activity | Unique Features |
---|---|---|
(2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monoethyl ester | Moderate cytotoxicity | Lacks dipropyl substitution |
(2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid diethyl ester | Low cytotoxicity | More hydrophilic due to ethyl groups |
Properties
IUPAC Name |
2-dipropoxyphosphoryl-1,3-dinitro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N2O7P/c1-3-5-24-26(23,25-6-4-2)12-10(17(19)20)7-9(13(14,15)16)8-11(12)18(21)22/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGXIHMCPZOKLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=O)(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])OCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N2O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.